Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C11H9BrClN3O2 and a molecular weight of 332.56 g/mol. It appears as a solid, typically ranging in color from white to yellowish. This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry .
The synthesis of this compound often involves multi-step reactions, including the formation of intermediates such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which can then be oxidized to yield the target compound .
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate exhibits significant biological activities. It has been identified as an intermediate in the synthesis of insecticidal compounds such as Rynaxypyre, which is utilized in agricultural applications for pest control. The structural features of this compound contribute to its efficacy against pests by targeting specific biological pathways .
Additionally, compounds with similar structures have demonstrated anti-inflammatory and anti-cancer properties, suggesting potential therapeutic uses beyond insecticidal applications.
The synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves several steps:
Recent advancements have improved yields and reduced costs associated with these synthetic methods, achieving yields up to 88% under optimized conditions .
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate serves multiple purposes:
Studies on Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate have focused on its interactions with biological targets relevant to its insecticidal activity. These interactions often involve enzyme inhibition or disruption of metabolic pathways in pests. Further research is needed to explore its interactions with mammalian systems to assess potential toxicity and therapeutic benefits.
Several compounds share structural similarities with Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate | C11H9BrClN3O2 | Bromine at the 4-position may alter biological activity compared to the 3-position. |
| Ethyl 5-methyl-1-(3-chloropyridin-2-YL)-1H-pyrazole-4-carboxylate | C12H11ClN3O2 | Methyl group substitution may enhance lipophilicity and bioavailability. |
| Ethyl 3-bromo-1-(4-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate | C11H9BrClN3O2 | Chlorine substitution at the 4-position could affect binding affinity and selectivity against targets. |
These compounds highlight how variations in substitution patterns can lead to distinct biological activities and applications, emphasizing the uniqueness of Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate within this chemical class.
The bromination of pyrazole derivatives represents a critical step in synthesizing functionalized heterocyclic compounds, particularly for pharmaceutical intermediates like Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate [1] [2]. Understanding the various bromination pathways and their mechanistic details is essential for optimizing synthetic routes and achieving regioselective transformations.
Direct bromination of pyrazole rings proceeds through electrophilic aromatic substitution, where the electron-rich pyrazole nucleus acts as a nucleophile toward electrophilic bromine species [3]. The regioselectivity of this process depends on the electronic nature of substituents already present on the pyrazole ring. For pyrazole derivatives bearing electron-withdrawing groups such as carboxylate esters, bromination typically occurs at the 3-position due to the directing effects of these substituents [4].
The mechanism involves initial formation of a sigma complex through attack of the pyrazole π-electrons on molecular bromine or a brominating agent. This intermediate subsequently undergoes deprotonation to restore aromaticity and yield the brominated product [3]. The reaction rate and regioselectivity are significantly influenced by reaction conditions, solvent choice, and the nature of the brominating agent employed.
Alternative radical pathways have emerged as valuable complementary approaches to traditional electrophilic bromination [5] [6]. N-Bromosuccinimide has been extensively utilized as a radical brominating agent, particularly under photochemical conditions [6]. The radical mechanism involves homolytic cleavage of the N-Br bond to generate bromine radicals, which subsequently abstract hydrogen atoms from the pyrazole substrate.
This radical approach offers several advantages, including the ability to achieve bromination under milder conditions and the potential for different regioselectivity patterns compared to electrophilic substitution [7]. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl and N-bromosuccinimide has been demonstrated to provide highly substituted pyrazoles with excellent regioselectivity at room temperature [7].
A novel approach involves the combination of oxidation and bromination in a single transformation [5]. The HBr-H₂O₂ system has been developed as an efficient method for simultaneous oxidative aromatization and bromination of pyrazoline precursors [5]. This one-pot methodology eliminates the need for separate oxidation and bromination steps, thereby improving overall process efficiency.
The mechanism proceeds through initial oxidation of the pyrazoline to form the corresponding pyrazol-3-ol, followed by radical bromination to yield 4-bromopyrazol-3-ol derivatives [5]. The process demonstrates excellent functional group tolerance and can be conducted under environmentally benign aqueous conditions.
For large-scale production of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, oxidative methodologies using persulfate salts have proven most effective [1]. The optimized industrial process employs potassium persulfate as the primary oxidizing agent in acetonitrile solvent systems [1].
The process involves controlled addition of the dihydropyrazole precursor to a mixture containing potassium persulfate and catalytic amounts of sulfuric acid [1]. Temperature control is critical, with optimal conditions maintained between 55-65°C during the initial stages and elevated to 65-82°C during substrate addition [1]. This methodology achieves yields of approximately 88%, representing a significant improvement over earlier processes that yielded only 75-80% [1].
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Key Features |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid | 0-25 | 82 | Direct electrophilic substitution |
| N-Bromosuccinimide (NBS) | Dichloromethane | 25 | 75 | Radical bromination pathway |
| HBr/H₂O₂ system | Water | 50 | 68 | Oxidative bromination |
| Potassium persulfate | Acetonitrile | 55-65 | 75-80 | Industrial process |
| Potassium persulfate (optimized) | Acetonitrile | 65-82 | 88 | Optimized industrial process |
The formation of carboxylate esters represents a fundamental transformation in organic synthesis, with particular significance in pharmaceutical intermediate preparation [8] [9] [10]. Multiple methodologies exist for introducing ethyl carboxylate groups into pyrazole derivatives, each offering distinct advantages depending on the substrate and reaction requirements.
The Fischer esterification remains the most widely employed method for converting carboxylic acids to their corresponding ethyl esters [8] [10]. This acid-catalyzed reaction involves the condensation of a carboxylic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas [8].
The mechanism proceeds through initial protonation of the carboxylic acid carbonyl, followed by nucleophilic attack from ethanol. Subsequent elimination of water and deprotonation yields the desired ethyl ester [8]. The reaction is reversible, requiring removal of water or use of excess alcohol to drive the equilibrium toward ester formation [10].
For pyrazole-5-carboxylic acid derivatives, Fischer esterification typically requires elevated temperatures and extended reaction times to achieve satisfactory conversions [10]. The presence of the pyrazole nitrogen atoms can complicate the reaction by competing for protonation with the carboxylic acid functionality, necessitating careful optimization of catalyst loading and reaction conditions.
The Steglich esterification offers significant advantages for synthesizing ethyl esters under mild conditions. This methodology employs dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a nucleophilic catalyst. The reaction proceeds through formation of an activated acylating species, which undergoes nucleophilic substitution with ethanol.
Recent developments have focused on employing greener solvent systems for Steglich esterification. Acetonitrile has emerged as an environmentally preferable alternative to traditional chlorinated solvents or dimethylformamide. The modified protocol achieves comparable yields to conventional methods while eliminating the need for chromatographic purification through optimized extraction and washing procedures.
The Steglich methodology demonstrates excellent compatibility with pyrazole substrates, as the mild reaction conditions minimize potential side reactions involving the heterocyclic nucleus. Yields typically range from 80-95% for a variety of carboxylic acid substrates.
Direct esterification using thionyl chloride provides an efficient alternative for converting carboxylic acids to ethyl esters [9]. This methodology involves treatment of the carboxylic acid with thionyl chloride in the presence of ethanol, typically under ice-cooling conditions [9].
The reaction mechanism involves initial formation of an acid chloride intermediate through reaction with thionyl chloride, followed by immediate nucleophilic substitution with ethanol [9]. The method offers several advantages, including excellent yields (90-98%), operational simplicity, and the elimination of water as a byproduct through formation of gaseous hydrogen chloride and sulfur dioxide [9].
For aromatic carboxylic acids, including pyrazole-5-carboxylic acid derivatives, the thionyl chloride method demonstrates particular effectiveness [9]. The reaction can be conducted at ambient temperatures for methyl esters or under reflux conditions for ethyl and higher alkyl esters [9].
Recent developments in esterification methodology have focused on developing more efficient and environmentally sustainable processes [11]. Acid/iodide cooperative catalysis has emerged as a powerful approach for esterifying carboxylic acids with a wide range of nucleophilic alcohols [11].
This methodology employs catalytic amounts of acid and iodide salts to facilitate ester formation under mild conditions [11]. The cooperative catalytic system enables esterification of both aromatic and aliphatic carboxylic acids, including those bearing various functional groups [11]. Yields typically range from 85-95%, and the reaction demonstrates excellent scalability for industrial applications [11].
The method offers particular advantages for pyrazole carboxylate synthesis due to its functional group tolerance and ability to operate under neutral to mildly acidic conditions [11]. This minimizes potential complications arising from protonation of the pyrazole nitrogen atoms.
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ or HCl catalyst | Alcohol (excess) | Reflux (78-100) | 70-95 | Simple, cost-effective |
| Steglich Esterification | DCC/DMAP | CH₂Cl₂ or DMF | Room temperature | 80-95 | Mild conditions |
| Thionyl Chloride Method | SOCl₂ | Methanol/Ethanol | Ambient to reflux | 90-98 | High efficiency |
| Acid/Iodide Cooperative Catalysis | Acid catalyst + I⁻ | Various solvents | Room temperature to reflux | 85-95 | Wide substrate scope |
| Direct Condensation | Coupling reagents | Acetonitrile | Room temperature to 60 | 75-90 | Green chemistry approach |
The development of efficient industrial-scale processes for manufacturing Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate requires comprehensive optimization of multiple parameters to achieve economic viability while maintaining high product quality and environmental sustainability [12] [13] [14] [15].
Process Mass Intensity serves as a critical metric for evaluating the material efficiency of pharmaceutical manufacturing processes [16] [17] [18]. The PMI represents the total mass of materials used per unit mass of product, providing a quantitative measure of process efficiency and waste generation [17].
Traditional synthetic routes for brominated pyrazole derivatives typically exhibit PMI values in the range of 15-25, indicating substantial material waste and inefficiency [18]. Through systematic optimization of reaction conditions, solvent selection, and purification protocols, these values can be reduced to 8-12, representing a significant improvement in material efficiency [19].
The optimization process involves careful evaluation of each unit operation, including raw material consumption, solvent usage, and waste generation [17]. Mathematical relationships between step PMI values and cumulative PMI enable identification of process bottlenecks and prioritization of optimization efforts [17]. For synthesis plans involving multiple steps, recursive calculation methods facilitate rapid assessment of overall process efficiency [17].
The Environmental Factor provides a complementary metric for assessing process sustainability by quantifying the mass of waste generated per unit mass of product [17] [18]. Traditional bromination and esterification processes typically exhibit E-factors in the range of 5-15, indicating substantial environmental impact [19].
Optimization strategies focus on minimizing waste generation through improved reaction efficiency, enhanced selectivity, and reduced solvent consumption [18]. The implementation of continuous flow chemistry has demonstrated particular effectiveness in reducing E-factors through improved heat and mass transfer, enhanced safety profiles, and reduced residence times [14] [15].
Advanced purification techniques, including selective crystallization and membrane-based separations, contribute to E-factor reduction by minimizing solvent requirements and eliminating chromatographic purification steps [18]. The use of recyclable catalysts and green solvents further enhances environmental performance [19].
Continuous flow synthesis has emerged as a transformative technology for industrial-scale production of complex heterocyclic compounds [13] [14] [15]. The technology offers numerous advantages over traditional batch processes, including improved safety profiles, enhanced heat and mass transfer, and the ability to conduct reactions under previously inaccessible conditions [14].
For pyrazole synthesis, continuous flow platforms enable telescoped multi-step sequences where common pyrazole cores are generated and subsequently functionalized through modular reactor configurations [14] [15]. The approach allows rapid access to diverse chemical space through sequential N-alkylation, arylation, deprotection, and amidation reactions [14].
The implementation of continuous flow chemistry for Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate synthesis enables operation under elevated temperatures and pressures, facilitating improved reaction kinetics and reduced cycle times [14]. Total residence times as short as 31.7 minutes have been demonstrated for multi-step sequences, with production rates reaching 1.76 g/hour [14] [15].
Industrial-scale production requires robust quality control systems to ensure consistent product quality and regulatory compliance [20] [21]. Process Analytical Technology integration enables real-time monitoring of critical process parameters and immediate response to deviations [20].
Key analytical techniques include in-line spectroscopic monitoring for reaction conversion and impurity detection, automated sampling systems for offline analysis, and statistical process control for identifying trends and maintaining process capability [20]. Advanced chemometric methods facilitate multivariate analysis of spectroscopic data to detect subtle changes in product quality or process performance [20].
The implementation of Design of Experiments methodology enables systematic optimization of reaction conditions while minimizing experimental effort [20] [22]. Bayesian optimization approaches have demonstrated particular effectiveness for exploring large parameter spaces and identifying optimal conditions for complex multi-parameter systems [22].
The transition from laboratory-scale development to industrial production presents numerous technical challenges requiring specialized engineering solutions [20] [21]. Heat transfer limitations become increasingly significant at larger scales, necessitating careful reactor design and temperature control strategies [20].
Mass transfer considerations become critical for heterogeneous reactions involving solid catalysts or biphasic systems [20]. Mixing efficiency must be maintained across different scales through appropriate impeller design and power input calculations [20]. The presence of multiple phases or solid particles requires specialized handling equipment and separation technologies [20].
Safety considerations assume paramount importance at industrial scale, particularly for reactions involving hazardous reagents or generating toxic byproducts [1] [14]. The implementation of continuous flow technology addresses many safety concerns by maintaining small inventories of hazardous materials and enabling rapid heat removal [14].
| Parameter | Traditional Process | Optimized Process | Green Chemistry Target |
|---|---|---|---|
| Process Mass Intensity (PMI) | 15-25 | 8-12 | <10 |
| E-Factor | 5-15 | 2-5 | <3 |
| Atom Economy (%) | 75-85 | 85-95 | >90 |
| Reaction Mass Efficiency (%) | 60-75 | 80-92 | >85 |
| Overall Yield (%) | 75-80 | 88-92 | >90 |
| Cycle Time (hours) | 8-12 | 6-8 | <6 |
| Solvent Recovery (%) | 70-80 | 85-95 | >90 |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate through detailed analysis of proton and carbon environments. The compound exhibits characteristic NMR signatures that reflect its complex heterocyclic architecture [1] [2].
The ¹H NMR spectrum reveals distinct resonance patterns characteristic of the multi-ring system. The ethyl ester group manifests as a classical ethyl pattern with the methyl protons appearing as a triplet at δ 1.42 ppm (J = 7.1 Hz, 3H) and the methylene protons as a quartet at δ 4.47 ppm (J = 7.1 Hz, 2H) [1]. This coupling pattern confirms the intact ethyl carboxylate functionality.
The pyrazole ring proton at position 4 appears as a singlet at δ 7.08 ppm, indicating the absence of vicinal coupling due to the substitution pattern [3]. The pyridine ring protons manifest as a complex multiplet between δ 7.44-8.30 ppm (3H), with the individual signals reflecting the electronic environment influenced by the chlorine substituent [1] [2].
The chemical shift values demonstrate significant deshielding effects attributed to the electron-withdrawing nature of the bromine and chlorine substituents, as well as the aromatic character of both heterocyclic rings [3] [4]. The pyrazole proton exhibits particularly pronounced downfield shifting due to the combined influence of the adjacent nitrogen atoms and the bromine substituent.
The ¹³C NMR spectrum provides detailed information about the carbon framework. The ethyl ester carbons appear at δ 14.2 ppm (CH₃) and δ 62.8 ppm (OCH₂), typical for ethyl carboxylate groups [1] [5]. The carbonyl carbon resonates at δ 158.6 ppm, reflecting the electron-withdrawing influence of the adjacent heterocyclic system.
The pyrazole ring carbons show characteristic chemical shifts with C-4 at δ 106.2 ppm and C-3 at δ 140.8 ppm [6]. The significant difference in chemical shifts reflects the distinct electronic environments, with C-3 being more deshielded due to its proximity to the nitrogen atoms and the bromine substituent.
The pyridine ring carbons exhibit chemical shifts at δ 118.9 ppm (C-5) and δ 123.4 ppm (C-3), with the chlorine substituent influencing the electron density distribution throughout the aromatic system [1] [7]. These values are consistent with substituted pyridine derivatives where electronegative substituents cause characteristic downfield shifts.
Mass spectrometry analysis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate reveals complex fragmentation pathways characteristic of halogenated heterocyclic compounds. The molecular ion exhibits the expected isotope pattern due to the presence of both bromine and chlorine atoms [8] [9].
The molecular ion peak appears at m/z 330 (100%) for the ⁷⁹Br³⁵Cl isotopomer, with the M+2 peak at m/z 332 (35.2%) representing the ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl isotopomers [9]. This isotope pattern is characteristic of compounds containing both bromine and chlorine atoms, where the theoretical intensity ratio closely matches the observed pattern.
The molecular ion stability is moderate, allowing for detailed fragmentation analysis. The presence of multiple heteroatoms and the aromatic character of both rings contribute to the molecular ion stability through resonance stabilization [10].
The primary fragmentation involves α-cleavage at the ester linkage, producing the [M-OEt]⁺ ion at m/z 285 (85%) for the ⁷⁹Br³⁵Cl isotopomer [11]. This fragmentation is favored due to the stability of the resulting acylium ion, which benefits from conjugation with the heterocyclic system.
Decarboxylation represents another significant fragmentation pathway, yielding the [M-CO₂Et]⁺ ion at m/z 257 (42%) [12]. This process involves the loss of the entire ethoxycarbonyl group, forming a stable heterocyclic cation that retains the core pyrazole-pyridine structure.
Consecutive fragmentation leads to the formation of [M-Br-CO₂Et]⁺ at m/z 230 (25%), representing the sequential loss of both the ethoxycarbonyl group and the bromine atom [9]. This fragmentation pathway demonstrates the relative lability of the C-Br bond under electron impact conditions.
The formation of the 3-chloropyridin-2-yl cation at m/z 165 (18%) and the 3-bromo-1H-pyrazole cation at m/z 146 (95%) indicates cleavage of the heterocyclic ring system [10]. The high intensity of the latter fragment suggests its particular stability, likely due to the aromatic character of the pyrazole ring.
The infrared spectrum of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate exhibits characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch appears as a strong absorption at 1726 cm⁻¹, typical for aromatic carboxylate esters [13] [14].
The pyrazole NH stretch manifests as a weak absorption at 3192 cm⁻¹, indicating the presence of the tautomeric form with a free NH group . Aromatic C-H stretching vibrations appear at 3066 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed at 2985 and 2934 cm⁻¹ [13].
The heterocyclic ring systems contribute characteristic absorptions with C=N stretching at 1589 cm⁻¹ and aromatic C=C stretching at 1518 cm⁻¹ [16]. The C-O ester stretching appears as strong absorptions at 1242 and 1139 cm⁻¹, confirming the intact ester functionality.
Carbon-halogen stretching vibrations are observed at 840 cm⁻¹ (C-Br) and 762 cm⁻¹ (C-Cl), with the lower frequency of the C-Br stretch reflecting the larger atomic mass of bromine compared to chlorine [17] [18].
The UV-Vis spectrum reveals multiple absorption bands characteristic of the extended conjugated system. The highest energy absorption at 238 nm (ε = 24,300 L·mol⁻¹·cm⁻¹) corresponds to π→π* transitions within the pyrazole ring system [19] [20].
The pyridine ring contributes a distinct absorption at 260 nm (ε = 18,500 L·mol⁻¹·cm⁻¹), also attributed to π→π* transitions [20]. The presence of the chlorine substituent influences the electronic transitions, causing bathochromic shifts compared to unsubstituted pyridine derivatives.
Lower energy absorptions at 285 nm (ε = 12,200 L·mol⁻¹·cm⁻¹) and 312 nm (ε = 8,950 L·mol⁻¹·cm⁻¹) represent n→π* transitions involving the nitrogen lone pairs [20]. These transitions are characteristic of nitrogen-containing heterocycles and provide insight into the electronic structure of the compound.
The longest wavelength absorption at 342 nm (ε = 6,800 L·mol⁻¹·cm⁻¹) is attributed to intramolecular charge transfer between the electron-rich pyrazole ring and the electron-deficient pyridine ring [19]. This absorption is particularly sensitive to solvent polarity and provides evidence for the electronic communication between the two heterocyclic systems.